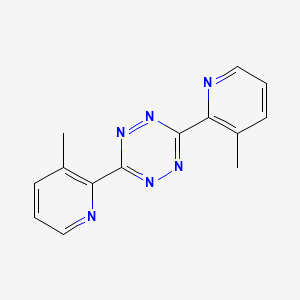
1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- is a heterocyclic compound with the molecular formula C12H8N6. This compound is known for its unique structure, which includes a tetrazine ring substituted with two 3-methyl-2-pyridinyl groups. It is a red to dark red crystalline solid that is slightly soluble in water but soluble in organic solvents such as methanol, ethanol, and dimethylformamide .
Méthodes De Préparation
The synthesis of 1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- typically involves the reaction of 2-pyridinecarboxaldehyde with 4-aminopyridine under acidic conditions to form the corresponding imidazole derivative. This intermediate is then subjected to neutralization and heating to yield the desired tetrazine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of various substituted tetrazines[][3].
Common reagents used in these reactions include copper(II) salts, enamine derivatives, and cyclic ketones. The major products formed from these reactions are often pyridazine and pyridyl derivatives .
Applications De Recherche Scientifique
1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- exerts its effects involves its ability to act as an electron-deficient diene in the inverse electron demand Diels-Alder reaction. This reaction mechanism allows it to form stable adducts with electron-rich dienophiles, making it a valuable tool in bioorthogonal chemistry . The molecular targets and pathways involved include the formation of stable covalent bonds with target molecules, facilitating their detection or modification .
Comparaison Avec Des Composés Similaires
1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- can be compared with other similar compounds such as:
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Similar in structure but lacks the methyl groups on the pyridine rings.
3,6-Bis(methylthio)-1,2,4,5-tetrazine: Contains methylthio groups instead of pyridinyl groups.
3,6-Dimethyl-1,2,4,5-tetrazine: Substituted with methyl groups instead of pyridinyl groups.
The uniqueness of 1,2,4,5-Tetrazine, 3,6-bis(3-methyl-2-pyridinyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
628732-65-0 |
|---|---|
Formule moléculaire |
C14H12N6 |
Poids moléculaire |
264.29 g/mol |
Nom IUPAC |
3,6-bis(3-methylpyridin-2-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H12N6/c1-9-5-3-7-15-11(9)13-17-19-14(20-18-13)12-10(2)6-4-8-16-12/h3-8H,1-2H3 |
Clé InChI |
NNEXMQHFVWHKPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)C2=NN=C(N=N2)C3=C(C=CC=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)-](/img/structure/B14227803.png)
![{1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene](/img/structure/B14227806.png)

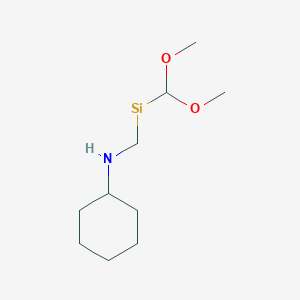
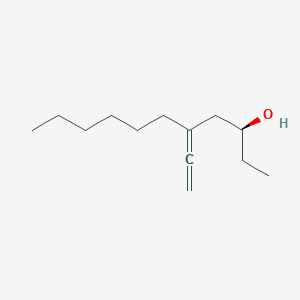
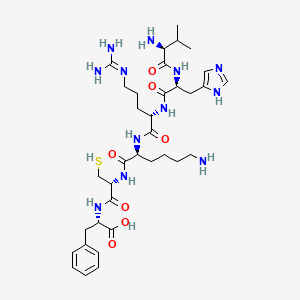
![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro-](/img/structure/B14227854.png)
![(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane](/img/structure/B14227861.png)
![Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14227869.png)
![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14227878.png)
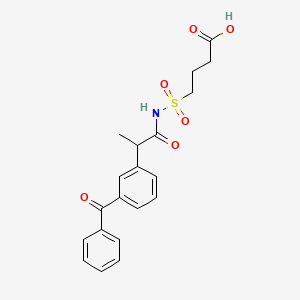
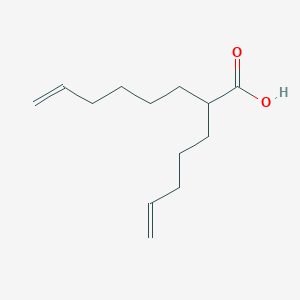
![1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B14227900.png)
